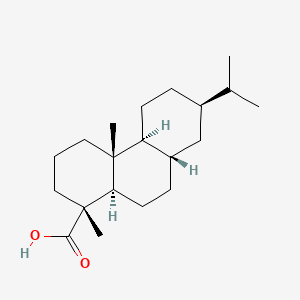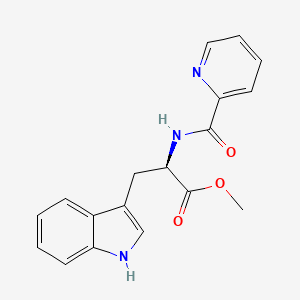
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate is a complex organic compound that features both indole and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate typically involves multi-step organic reactions. One common approach is to start with the indole and pyridine derivatives, which are then coupled through a series of reactions including amidation and esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or pyridine rings.
Reduction: This can be used to reduce any double bonds or carbonyl groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: Its structural features are of interest in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and pyridine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An amino acid with an indole ring, similar in structure to the indole moiety of the compound.
Nicotinamide: Contains a pyridine ring, similar to the pyridine moiety of the compound.
Indole-3-acetic acid: A plant hormone with an indole structure.
Uniqueness
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate is unique due to its combination of indole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-(pyridine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C18H17N3O3/c1-24-18(23)16(21-17(22)15-8-4-5-9-19-15)10-12-11-20-14-7-3-2-6-13(12)14/h2-9,11,16,20H,10H2,1H3,(H,21,22)/t16-/m1/s1 |
InChI Key |
ZNZYAGDAFZDETL-MRXNPFEDSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


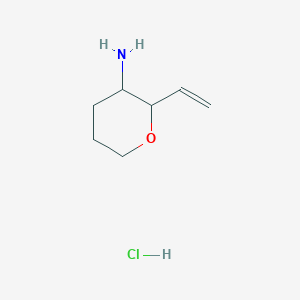
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)

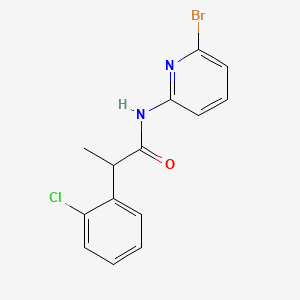
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
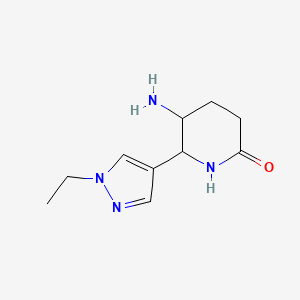
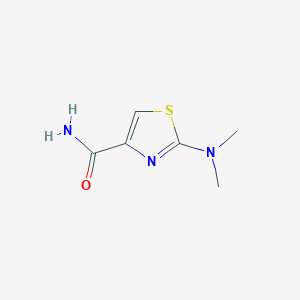
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)


